
Application Notes and Protocols for Studying
GLUT1 Transporter Expression Using

AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing

inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the

phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] By inhibiting SHIP2, AS1938909
leads to an increase in Akt phosphorylation, which in turn upregulates the expression of

Glucose Transporter 1 (GLUT1) mRNA.[1][2] This ultimately results in enhanced glucose

uptake and metabolism in cells.[1][2] These characteristics make AS1938909 a valuable tool

for researchers studying GLUT1 transporter expression and its role in various physiological and

pathological processes, including insulin signaling and cancer metabolism.

This document provides detailed application notes and experimental protocols for utilizing

AS1938909 to investigate GLUT1 transporter expression.

Mechanism of Action
AS1938909 acts as a competitive inhibitor of SHIP2.[5] SHIP2 dephosphorylates

phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate

(PIP2), thus attenuating the PI3K/Akt signaling cascade.[3] Inhibition of SHIP2 by AS1938909
leads to an accumulation of PIP3 at the plasma membrane, resulting in the activation of Akt
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through phosphorylation.[1][4] Activated Akt then promotes the transcription of the SLC2A1

gene, which encodes for the GLUT1 transporter, leading to increased GLUT1 mRNA and

protein levels.

Data Presentation
The following tables summarize the key quantitative data regarding the activity and selectivity

of AS1938909.

Table 1: In Vitro Inhibitory Activity of AS1938909

Target Parameter Value Reference

human SHIP2 Ki 0.44 µM [1][5]

murine SHIP2 IC50 0.18 µM [5]

human SHIP2 IC50 0.57 µM [4]

Table 2: Selectivity Profile of AS1938909

Target Phosphatase IC50 (µM) Reference

human SHIP1 21 [4][5]

human PTEN > 50 [5]

human synaptojanin > 50 [5]

human myotubularin > 50 [5]

Experimental Protocols
Detailed methodologies for key experiments to study the effect of AS1938909 on GLUT1

expression are provided below. The rat skeletal muscle cell line, L6 myotubes, is a commonly

used model system for these studies.[4][6]

Cell Culture and Differentiation of L6 Myoblasts
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Objective: To culture and differentiate L6 myoblasts into myotubes suitable for subsequent

experiments.

Materials:

L6 myoblasts

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Horse Serum (HS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks and plates

Protocol:

Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

Passage the cells when they reach 70-80% confluency using Trypsin-EDTA.

Differentiation: To induce differentiation into myotubes, seed the L6 myoblasts in culture

plates at a high density.

Once the cells reach confluence, switch the growth medium to differentiation medium:

DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2 days.

The formation of multinucleated myotubes can be observed under a microscope.

Western Blot Analysis of Akt Phosphorylation
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Objective: To determine the effect of AS1938909 on the phosphorylation of Akt at Serine 473.

Materials:

Differentiated L6 myotubes

AS1938909

Serum-free DMEM

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Treatment: Seed differentiated L6 myotubes in 6-well plates.

Serum-starve the myotubes for 4-6 hours in serum-free DMEM.

Treat the cells with varying concentrations of AS1938909 (e.g., 0.1, 1, 10 µM) or vehicle

(DMSO) for the desired time (e.g., 30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer

containing protease and phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total

Akt overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again with TBST and detect the signal using an ECL substrate and an imaging

system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phospho-Akt signal to the total Akt signal.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA
Expression
Objective: To measure the effect of AS1938909 on the mRNA expression level of GLUT1.

Materials:
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Differentiated L6 myotubes

AS1938909

RNA extraction kit (e.g., TRIzol or column-based kits)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for GLUT1 (SLC2A1) and a housekeeping gene (e.g., GAPDH, β-actin)

qPCR instrument

Protocol:

Cell Treatment: Seed differentiated L6 myotubes in 6-well plates and treat with AS1938909
(e.g., 10 µM) or vehicle for an extended period (e.g., 24-48 hours), as the effect on mRNA

expression is not immediate.[1]

RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA

extraction kit according to the manufacturer's protocol.

RNA Quantification and Quality Control: Measure the RNA concentration and purity

(A260/A280 ratio) using a spectrophotometer.

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

qPCR:

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for

GLUT1 or the housekeeping gene, and the qPCR master mix.

Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g.,

initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Data Analysis: Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping

gene. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.
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2-NBDG Glucose Uptake Assay
Objective: To assess the functional consequence of increased GLUT1 expression by

measuring glucose uptake.

Materials:

Differentiated L6 myotubes

AS1938909

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

Flow cytometer or fluorescence plate reader

Protocol:

Cell Treatment: Seed differentiated L6 myotubes in a 24-well plate or a 96-well black, clear-

bottom plate.

Treat the cells with AS1938909 (e.g., 10 µM) or vehicle for 24-48 hours.

Glucose Starvation: Before the assay, wash the cells with KRH buffer and incubate them in

glucose-free KRH buffer for 1-2 hours to upregulate glucose transporters.

2-NBDG Incubation: Add 2-NBDG to the glucose-free KRH buffer to a final concentration of

50-100 µM and incubate the cells for 30-60 minutes at 37°C.

Termination and Washes: Stop the uptake by aspirating the 2-NBDG solution and washing

the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

Measurement:

Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity

using appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm

emission).
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Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the

fluorescence of individual cells using a flow cytometer.

Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration.

Compare the glucose uptake in AS1938909-treated cells to the vehicle-treated control.
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Caption: Signaling pathway of AS1938909 leading to increased GLUT1 expression and

glucose uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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